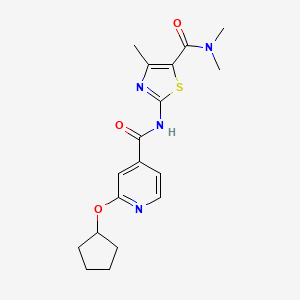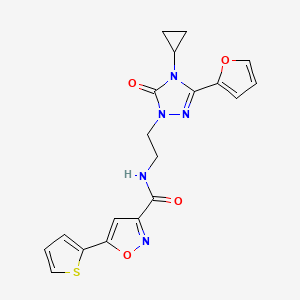![molecular formula C16H12F6N2O3S B2585477 N-[(Z)-thiophen-2-ylmethylideneamino]-2,5-bis(2,2,2-trifluoroethoxy)benzamide CAS No. 477864-06-5](/img/structure/B2585477.png)
N-[(Z)-thiophen-2-ylmethylideneamino]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound can be synthesized from its constituent reactants. It would also include the conditions required for the reaction (temperature, pressure, catalyst, etc.) and the yield of the reaction .Molecular Structure Analysis
This involves the use of various spectroscopic techniques like NMR, IR, Mass Spectrometry, etc., to elucidate the structure of the compound .Chemical Reactions Analysis
This would involve studying the reactivity of the compound. What other compounds can it react with? What are the products of such reactions? This can be studied using various experimental techniques .Physical And Chemical Properties Analysis
This would involve studying the physical properties of the compound like melting point, boiling point, solubility, etc., and chemical properties like acidity or basicity, stability, etc .Aplicaciones Científicas De Investigación
Antiarrhythmic Activity
Benzamides, including compounds with 2,5-bis(2,2,2-trifluoroethoxy)benzamide structures, have been synthesized and evaluated for their antiarrhythmic activity. A significant finding is the identification of potent compounds within this group that show oral antiarrhythmic activity in mice. Notably, flecainide acetate, derived from this category, has been extensively studied in animals and selected for clinical trials as an antiarrhythmic agent (Banitt et al., 1977).
Antimicrobial Agents
Research into 2-phenylamino-thiazole derivatives, closely related to the chemical structure of interest, has produced compounds with significant antimicrobial activity. These molecules have shown potent effects against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains. Among these, certain compounds demonstrated superior growth inhibitory effects compared to reference drugs, highlighting their potential as antimicrobial agents (Bikobo et al., 2017).
Material Science Applications
In the realm of material science, the synthesis of new polyamides incorporating semi-fluorinated and thiophene units has been explored. These polyamides exhibit excellent solubility in various organic solvents and possess high thermal stability. The research emphasizes the potential of such compounds in developing organo-soluble materials with significant molecular weights and thermal properties (Bera et al., 2012).
Electrochromic and Electrofluorescent Materials
Studies have also delved into electroactive polyamides with bis(diphenylamino)-fluorene units, showcasing their excellent solubility and thermal stability. These materials exhibit reversible electrochromic characteristics and can undergo over 1000 cyclic switches, maintaining multicolor electrochromic properties. This research underlines the utility of these materials in applications requiring reversible color changes and fluorescence modulation (Sun et al., 2016).
Luminescence Sensing and Pesticide Removal
Metal-organic frameworks (MOFs) incorporating thiophene-based ligands have demonstrated remarkable luminescence sensing capabilities for environmental contaminants, including heavy metals and organic compounds. Furthermore, these MOFs have shown promise in the recyclable detection of contaminants and efficient trapping of pesticides, highlighting their potential in environmental monitoring and remediation (Zhao et al., 2017).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(Z)-thiophen-2-ylmethylideneamino]-2,5-bis(2,2,2-trifluoroethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F6N2O3S/c17-15(18,19)8-26-10-3-4-13(27-9-16(20,21)22)12(6-10)14(25)24-23-7-11-2-1-5-28-11/h1-7H,8-9H2,(H,24,25)/b23-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQWXQJIONVIIZ-FINSYCMTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=NNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=N\NC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F6N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-thiophen-2-ylmethylideneamino]-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2585395.png)
![1-[[(6-Chloroquinazolin-4-yl)amino]methyl]cyclohex-2-en-1-ol](/img/structure/B2585398.png)

![Ethyl 3,4-dimethyl-5-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzoyl)thiophene-2-carboxylate](/img/structure/B2585403.png)
![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone](/img/structure/B2585404.png)
![N-(4-acetylphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2585405.png)
![Ethyl 4-[(piperidylsulfonyl)amino]benzoate](/img/structure/B2585406.png)

![4-phenyl-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2585408.png)
![N-[1-Cyclopropyl-2-(5,6-dimethylbenzimidazol-1-yl)ethyl]but-2-ynamide](/img/structure/B2585409.png)
![3-(benzenesulfonyl)-N-[2-(3,4-diethoxyphenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2585413.png)
![Ethyl 2-[(chloroacetyl)amino]-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2585414.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(2-ethoxyphenyl)piperidine-4-carboxamide](/img/structure/B2585417.png)